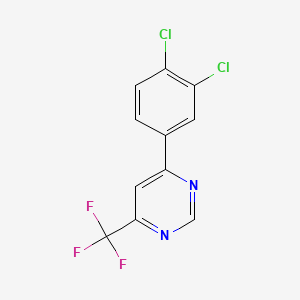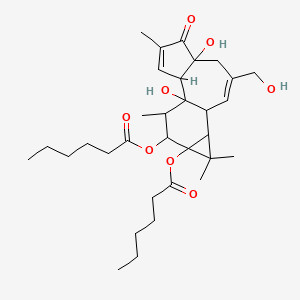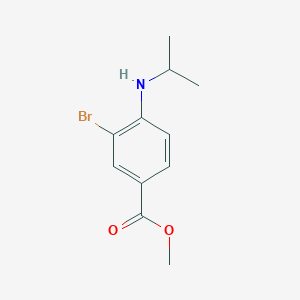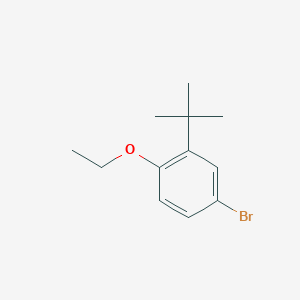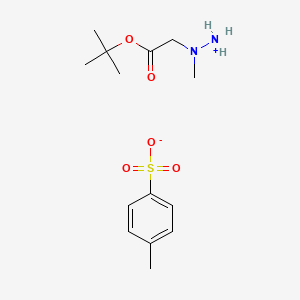
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butoxy group, a methylhydrazinium moiety, and a sulfonate group attached to a benzene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate can be achieved through a multi-step process involving the following key steps:
Formation of tert-butoxy-2-oxoethyl intermediate: This step involves the reaction of tert-butyl acetate with a suitable reagent, such as zinc chloride, to form the tert-butoxy-2-oxoethyl intermediate.
Introduction of the methylhydrazinium group: The intermediate is then reacted with methylhydrazine under controlled conditions to introduce the methylhydrazinium moiety.
Sulfonation: Finally, the compound is sulfonated using 4-methylbenzenesulfonyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Reduced hydrazinium derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the tert-butoxy group.
Aplicaciones Científicas De Investigación
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with target molecules, leading to inhibition or modification of their activity. For example, the hydrazinium moiety can interact with enzyme active sites, resulting in enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butoxy-2-oxoethylzinc chloride: Shares the tert-butoxy-2-oxoethyl group but differs in the presence of a zinc chloride moiety.
2-(tert-Butoxy)-2-oxoethyl (2S)-2-[(4-methylbenzene)sulfonamido]propanoate: Contains a similar tert-butoxy-2-oxoethyl group and a sulfonamide moiety.
Uniqueness
The combination of tert-butoxy, hydrazinium, and sulfonate groups makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H24N2O5S |
|---|---|
Peso molecular |
332.42 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;[methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]azanium |
InChI |
InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
MUBBOWIDLVRLGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)OC(=O)CN(C)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-[2-2H]glucose](/img/structure/B13722136.png)
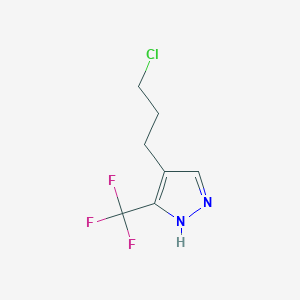
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
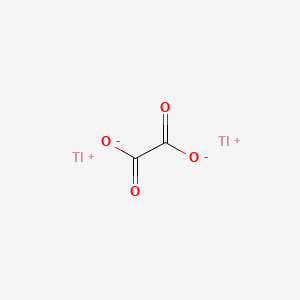
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)

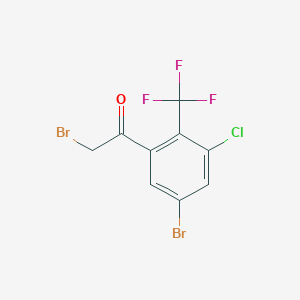

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
